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Compound of Interest

Compound Name: Epifriedelanol acetate

Cat. No.: B033437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Epifriedelanol
acetate, a naturally occurring triterpenoid. The information is compiled from various scientific

sources to aid in its identification and characterization.

Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for Epifriedelanol acetate. It is important to note that a

complete, experimentally verified dataset from a single source is not readily available in the

public domain. The data presented here is a compilation from various sources, including

spectral databases and phytochemical studies of plants known to contain this compound, such

as Pachysandra terminalis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
A predicted ¹H NMR spectrum is available, providing estimated chemical shifts for the hydrogen

atoms in the molecule. Experimental data from peer-reviewed literature is needed for definitive

assignments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b033437?utm_src=pdf-interest
https://www.benchchem.com/product/b033437?utm_src=pdf-body
https://www.benchchem.com/product/b033437?utm_src=pdf-body
https://www.benchchem.com/product/b033437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment Predicted Chemical Shift (δ, ppm)

Data not available in a comprehensive,

experimentally verified format.

Predicted spectra can be found in databases

such as NP-MRD.[1]

Table 2: ¹³C NMR Spectroscopic Data
While public databases like PubChem indicate the availability of ¹³C NMR data, the specific

chemical shifts are not directly listed.[2] The data presented below is based on the known

friedelane skeleton and typical shifts for similar triterpenoid acetates.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-3 ~ 74-76

Acetate CH₃ ~ 21

Acetate C=O ~ 170-171

Other assignments Characteristic shifts for the friedelane skeleton.

Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum of Epifriedelanol acetate is expected to show characteristic absorption

bands for its functional groups.

Functional Group Expected Absorption Frequency (cm⁻¹)

C=O (Acetate) ~ 1735

C-O (Acetate) ~ 1240

C-H (Aliphatic) ~ 2850-2960

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of Epifriedelanol acetate provides information about its molecular weight

and fragmentation pattern.
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Parameter Value

Molecular Formula C₃₂H₅₄O₂

Molecular Weight 470.77 g/mol

Mass Spectrum (EI-MS)

Expected molecular ion peak (M⁺) at m/z 470

and characteristic fragmentation patterns for the

friedelane skeleton and loss of the acetyl group.

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of Epifriedelanol acetate
are not available in a single, comprehensive source. However, the following are generalized

procedures typically employed for the analysis of triterpenoids isolated from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified Epifriedelanol acetate are dissolved in

approximately 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a

solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet or salt plate is first recorded and

subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct injection or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron ionization (EI) is a common method for triterpenoids, which causes

fragmentation and provides structural information.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Epifriedelanol acetate.
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General Workflow for Spectroscopic Analysis of Natural Products
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Caption: General workflow for the isolation and spectroscopic characterization of a natural

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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